molecular formula C33H28O20 B13810927 Pentaerythrityl tallate

Pentaerythrityl tallate

Cat. No.: B13810927
M. Wt: 744.6 g/mol
InChI Key: HGDPOYPVKKZJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Polyol Esters and Tall Oil Derivatives

Pentaerythrityl Tallate is a chemical compound that belongs to the broader class of polyol esters. Polyol esters are synthesized through the esterification of a polyol (an alcohol containing multiple hydroxyl groups) with fatty acids. In the case of this compound, the polyol is pentaerythritol (B129877), a molecule with four hydroxyl groups, and the fatty acids are derived from tall oil. nih.gov

Tall oil is a significant by-product of the Kraft pulping process of coniferous trees. researchgate.net It is a mixture of fatty acids (primarily oleic acid and linoleic acid), rosin (B192284) acids, and unsaponifiable components. atamanchemicals.comatamanchemicals.com The fatty acid fraction, known as Tall Oil Fatty Acid (TOFA), is a key raw material in the chemical industry. atamanchemicals.comemergenresearch.com The use of TOFA to produce esters like this compound positions this compound within the growing field of bio-based chemicals, which are sought after as sustainable alternatives to petroleum-derived products. growthmarketreports.comvirtuemarketresearch.com

The market for bio-based esters and crude tall oil derivatives has seen significant growth, driven by an increasing demand for environmentally friendly materials in various applications, including lubricants, coatings, and surfactants. emergenresearch.comdataintelo.comresearchandmarkets.com this compound, as a derivative of both a versatile polyol and a renewable feedstock, is situated at the intersection of these market trends. Its properties are largely dictated by the long-chain fatty acids from tall oil, which contribute to its physical characteristics such as lubricity and thermal stability.

Academic Significance and Identified Research Gaps in Chemical Literature

The academic significance of this compound stems from its identity as a bio-based polyol ester. Research into such compounds is driven by the broader goal of developing high-performance, sustainable chemicals from renewable resources. dataintelo.comprnewswire.com Polyol esters, in general, are known for their excellent lubricity, thermal stability, and biodegradability, making them suitable for demanding applications like high-performance lubricants and as components in cosmetic formulations. analis.com.myasianpubs.org

However, a review of the chemical literature reveals a significant research gap specifically concerning this compound. While there is a wealth of information on other pentaerythritol esters, such as pentaerythrityl tetraoleate and pentaerythrityl tetrastearate, dedicated studies on this compound are scarce. analis.com.myparchem.com This lack of focused research presents several gaps in the current understanding of the compound:

Precise Physicochemical Characterization: Detailed and specific data on the physicochemical properties of pure this compound are not readily available. While properties can be inferred from similar compounds, dedicated studies are needed to establish precise values for viscosity, pour point, oxidative stability, and other key parameters.

Performance in Specific Applications: Although it is used in various industries, there is a lack of published research that systematically evaluates the performance of this compound in specific applications and compares it with both petroleum-based and other bio-based alternatives.

Optimization of Synthesis: While the general esterification process is well-known, research focused on optimizing the synthesis of this compound for specific yields and purities is limited.

Structure-Property Relationships: The composition of TOFA can vary depending on the source of the pine wood. atamanchemicals.com Research is needed to understand how variations in the fatty acid composition of the tall oil feedstock affect the final properties and performance of this compound.

The following tables present research findings on related pentaerythritol esters, which can serve as a proxy for understanding the potential characteristics of this compound.

Table 1: Comparative Physicochemical Properties of Pentaerythritol Esters

PropertyPentaerythrityl TetraoleatePentaerythrityl Tetrastearate
Appearance Slightly Hazy Yellow to Amber Liquid pcc.euOff-white flakes parchem.com
Acid Value (mg KOH/g) < 1 pcc.eu< 10 parchem.com
Saponification Value (mg KOH/g) 180 - 190 pcc.eu183 - 198 parchem.com
Hydroxyl Value (mg KOH/g) < 30 pcc.eu-
Viscosity at 40°C (cSt) ~74 pcc.eu-
Melting Point (°C) -55.0 - 65.0 parchem.com
Flash Point (°C) > 300 analis.com.my-
Pour Point (°C) -44 analis.com.my-

This table presents data compiled from various sources for comparative purposes.

Table 2: Research Findings on Related Pentaerythritol Esters

CompoundResearch FocusKey Findings
Pentaerythrityl Tetraoleate Biolubricant ApplicationExhibits good lubricity and a high viscosity index (>200), making it a desirable property for lubricants. analis.com.my It is used in hydraulic and gear oils due to good hydrolytic stability. pcc.eu
Pentaerythrityl Tetrastearate Industrial ApplicationsUsed as a lubricant and thickening agent in various applications. cymitquimica.com Its structure contributes to stability and resistance to oxidation. cymitquimica.com
Pentaerythrityl Tetraisostearate Cosmetic FormulationsFunctions as an emollient, skin conditioning agent, and viscosity-increasing agent. It forms a protective barrier on the skin, reducing moisture loss. specialchem.com

This table summarizes key research findings on pentaerythritol esters that are structurally similar to this compound.

Properties

Molecular Formula

C33H28O20

Molecular Weight

744.6 g/mol

IUPAC Name

[3-(3,4,5-trihydroxybenzoyl)oxy-2,2-bis[(3,4,5-trihydroxybenzoyl)oxymethyl]propyl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C33H28O20/c34-17-1-13(2-18(35)25(17)42)29(46)50-9-33(10-51-30(47)14-3-19(36)26(43)20(37)4-14,11-52-31(48)15-5-21(38)27(44)22(39)6-15)12-53-32(49)16-7-23(40)28(45)24(41)8-16/h1-8,34-45H,9-12H2

InChI Key

HGDPOYPVKKZJTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)COC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

Synthetic Routes and Reaction Dynamics of Pentaerythrityl Tallate

Esterification Pathways and Kinetic Characterization

While specific kinetic studies on the esterification of pentaerythritol (B129877) with tall oil fatty acids are not extensively available in publicly accessible literature, the kinetics can be inferred from studies on similar systems, such as the esterification of pentaerythritol with other carboxylic acids like rosin (B192284) acids or fatty acids from other sources. google.com Generally, the reaction is modeled as a second-order reaction, being first order with respect to both the hydroxyl and carboxylic acid concentrations. google.com The reaction rate is influenced by factors such as temperature, catalyst type and concentration, and the molar ratio of reactants.

Kinetic investigations of the esterification of rosin, another major component of crude tall oil, with pentaerythritol have shown that the process involves a series of consecutive reactions leading to the formation of mono-, di-, tri-, and tetra-esters. google.com Decarboxylation of rosin acids can occur as a side reaction at the high temperatures often employed for esterification. google.com The activation energies for the esterification steps in such systems have been reported to be in the range of 65 to 130 kJ/mol. google.com It is reasonable to assume that the esterification with tall oil fatty acids follows a similar kinetic behavior, although the specific rate constants and activation energies would differ due to the different chemical nature of the fatty acids compared to rosin acids.

Catalytic Systems in Pentaerythrityl Tallate Synthesis

A variety of catalytic systems can be employed to accelerate the esterification reaction between pentaerythritol and tall oil fatty acids. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid are effective and commonly used catalysts for esterification. They operate by protonating the carbonyl oxygen of the fatty acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. While efficient, these catalysts can be corrosive and difficult to separate from the final product, often requiring neutralization and washing steps that can generate wastewater.

Organometallic Catalysts: Tin-based catalysts, such as stannous oxalate (B1200264) and organotin compounds like dibutyltin (B87310) oxide, are also widely used. These Lewis acid catalysts are effective at promoting esterification at high temperatures.

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts have been investigated for polyol ester synthesis. These include sulfated zirconia, ion-exchange resins, and zeolites. These catalysts offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion problems. For instance, in the synthesis of similar polyol esters, catalysts like SiO2–ZrO2 have shown high conversion and selectivity.

Metal Oxides: Certain metal oxides have also demonstrated catalytic activity in esterification reactions.

Interactive Table: Comparison of Catalytic Systems for Pentaerythritol Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous
Strong AcidsSulfuric acid, p-toluenesulfonic acidHigh activity, low costCorrosive, difficult to separate, potential for side reactions
OrganometallicStannous oxalate, Dibutyltin oxideHigh activity at elevated temperaturesPotential for metal contamination in the product
Heterogeneous
Solid AcidsSulfated zirconia, Ion-exchange resinsEasy separation, reusable, less corrosiveLower activity than homogeneous catalysts, potential for pore diffusion limitations
Metal OxidesTitanium dioxide, Zirconium dioxideThermally stableGenerally lower activity

Process Optimization for Esterification Efficiency and Selectivity

Optimizing the synthesis of this compound involves manipulating various process parameters to maximize the yield of the desired tetraester while minimizing reaction time and the formation of byproducts. Key parameters to consider include:

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 4:1 molar ratio of fatty acid to pentaerythritol for the complete formation of the tetraester. In practice, a slight excess of the fatty acid is often used to drive the reaction to completion. However, a large excess can lead to difficulties in purification.

Temperature: Higher reaction temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions such as dehydration of pentaerythritol, and degradation of the fatty acids, leading to color formation and the generation of undesirable byproducts. The optimal temperature is a trade-off between reaction rate and product quality.

Catalyst Concentration: Increasing the catalyst concentration typically increases the reaction rate. However, there is an optimal concentration beyond which the increase in rate is negligible, and it can lead to increased side reactions and purification challenges.

Removal of Water: As esterification is a reversible reaction, the continuous removal of water is crucial to shift the equilibrium towards the formation of the ester. This is typically achieved by conducting the reaction under a vacuum or by using a Dean-Stark apparatus with an azeotropic solvent.

Agitation: Proper mixing is essential to ensure good contact between the reactants and the catalyst, and to facilitate the removal of water.

Studies on the optimization of similar polyol ester syntheses have shown that a systematic approach, such as response surface methodology, can be effectively used to identify the optimal combination of these parameters to achieve high conversion and selectivity.

Side Reactions and Impurity Formation during Synthesis

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities that can affect the quality and performance of the final product.

Incomplete Esterification: The primary "impurities" are the mono-, di-, and tri-esters of pentaerythritol, which result from incomplete reaction. The presence of these partial esters can affect properties such as viscosity and lubricity.

Dehydration of Pentaerythritol: At high temperatures, pentaerythritol can undergo intermolecular dehydration to form dipentaerythritol (B87275) and higher polypentaerythritols. These polyols can also react with the fatty acids, leading to the formation of more complex esters with higher molecular weights.

Fatty Acid Degradation: The unsaturated fatty acids present in tall oil, such as oleic and linoleic acid, are susceptible to oxidation and polymerization at high temperatures, which can lead to the formation of colored bodies and an increase in viscosity.

Catalyst-Related Impurities: If homogeneous catalysts are used, residual catalyst or its neutralization products can remain in the final product as impurities.

The control of these side reactions is crucial for obtaining a high-purity this compound. This can be achieved through careful control of reaction conditions, the use of selective catalysts, and appropriate purification techniques for the final product.

Precursor Chemistry and Feedstock Analysis

The quality and properties of this compound are directly dependent on the characteristics of its precursors: tall oil fatty acids and pentaerythritol.

Origin and Compositional Variability of Tall Oil Fatty Acids for Esterification

Tall oil is a byproduct of the Kraft pulping process of coniferous trees. Crude tall oil is a mixture of fatty acids, rosin acids, and unsaponifiable materials. The fatty acid fraction, known as Tall Oil Fatty Acid (TOFA), is obtained through fractional distillation of crude tall oil.

The composition of TOFA can vary significantly depending on the species of wood used in the pulping process, the geographical location of the forest, and the specific conditions of the pulping and distillation processes. The major fatty acids typically found in TOFA are oleic acid (a monounsaturated C18 fatty acid) and linoleic acid (a di-unsaturated C18 fatty acid). Other fatty acids, such as palmitic acid and stearic acid (both saturated C16 and C18 fatty acids, respectively), are also present in smaller amounts. The presence of rosin acids, primarily abietic and pimaric acids, is also a key characteristic of TOFA, although their concentration is significantly reduced in distilled TOFA grades intended for esterification.

The variability in the fatty acid composition of TOFA will directly impact the properties of the resulting this compound. For example, a higher degree of unsaturation in the fatty acid chains will lead to an ester with a lower melting point and potentially lower oxidative stability.

Interactive Table: Typical Compositional Range of Tall Oil Fatty Acids (TOFA)

ComponentTypical Percentage Range (%)
Oleic Acid40 - 55
Linoleic Acid30 - 45
Conjugated Linoleic Acid< 10
Palmitic Acid1 - 5
Stearic Acid1 - 5
Rosin Acids< 2
Unsaponifiables1 - 3

Note: The exact composition can vary significantly based on the source and processing of the tall oil.

Synthesis and Purity Control of Pentaerythritol

Pentaerythritol is a polyhydric alcohol with the formula C(CH₂OH)₄. It is produced industrially by the condensation of formaldehyde (B43269) and acetaldehyde (B116499) in an alkaline medium, typically using a base catalyst such as calcium hydroxide (B78521) or sodium hydroxide. The reaction proceeds through a series of aldol (B89426) additions followed by a crossed Cannizzaro reaction.

The purity of the pentaerythritol used in the synthesis of this compound is critical. The primary impurity in technical-grade pentaerythritol is dipentaerythritol, which is formed through the intermolecular etherification of two pentaerythritol molecules. Other impurities can include formaldehyde condensation products and residual inorganic salts from the catalyst.

Purification of pentaerythritol is typically achieved through recrystallization from water. The significant difference in the solubility of pentaerythritol and dipentaerythritol in water at different temperatures allows for their effective separation. Multiple recrystallization steps may be necessary to achieve the high purity required for certain applications. Other purification methods can include treatment with activated carbon to remove colored impurities. The purity of pentaerythritol is often assessed by measuring its hydroxyl content, melting point, and ash content. For the synthesis of high-quality this compound, it is essential to use a grade of pentaerythritol with a low content of dipentaerythritol and other impurities to ensure predictable reaction stoichiometry and consistent product properties.

Derivatization Strategies and Molecular Architecture Modification

The molecular architecture of this compound can be strategically modified to alter its physicochemical properties and expand its range of applications. These modifications primarily target the tall oil fatty acid (TOFA) moiety, leveraging the reactivity of its carboxylic acid group and the unsaturation (carbon-carbon double bonds) present in its fatty acid chains, such as oleic and linoleic acids. techscience.cn By derivatizing the TOFA precursor before its esterification with pentaerythritol, or by creating more complex ester structures, novel molecules with tailored functionalities can be synthesized.

Epoxidation and Subsequent Functionalization of Tall Oil Fatty Acids

A primary strategy for modifying the molecular structure involves the epoxidation of the double bonds within the TOFA fatty acid chains. This process converts the unsaturated sites into reactive oxirane (epoxy) rings, which serve as intermediates for introducing new functional groups.

Research Findings: The epoxidation of TOFA is typically carried out using in-situ generated peroxycarboxylic acids, such as peroxyacetic acid from hydrogen peroxide and acetic acid, in the presence of an acidic catalyst. techscience.cnresearchgate.net This reaction creates epoxidized tall oil fatty acids (ETOFA). These ETOFA molecules can then undergo ring-opening reactions with various nucleophiles to introduce new functionalities. For instance, reacting ETOFA with polyfunctional alcohols like trimethylolpropane (B17298) (TMP) or 1,4-butanediol (B3395766) (BD) not only opens the oxirane ring but also involves the esterification of the acid group, resulting in the synthesis of novel bio-based polyols. mdpi.com This derivatization effectively transforms the linear fatty acid into a branched, multi-hydroxyl compound, significantly altering the architecture of the final pentaerythritol ester.

The choice of the ring-opening agent directly influences the functionality of the resulting polyol, as demonstrated by the variance in hydroxyl values.

Ring-Opening ReagentResulting PolyolHydroxyl Value (mg KOH/g)Acid Value (mg KOH/g)Viscosity at 25°C (mPa·s)
Trimethylolpropane (TMP)EIRTOFA_TMP154<511000
1,4-Butanediol (BD)EIRTOFA_BD89<53200

Acetoacetylation for Advanced Polymer Development

Building upon the introduction of hydroxyl groups via epoxidation and ring-opening, a further derivatization strategy is the acetoacetylation of these new polyols. This is achieved through a transesterification reaction with reagents like tert-butyl acetoacetate (B1235776).

Research Findings: This modification converts the hydroxyl groups on the TOFA-derived polyol backbone into acetoacetate esters. mdpi.com The introduction of acetoacetate moieties transforms the molecule into a "Michael donor," imparting reactive functional groups suitable for nucleophilic polymerization through the Michael addition reaction. mdpi.comnih.gov When this acetoacetylated TOFA derivative is subsequently esterified with pentaerythritol, the resulting product is no longer a simple lubricant base stock but a functional monomer or oligomer. This architectural modification opens pathways to creating novel bio-based polymeric materials, representing a significant departure from the traditional applications of this compound. nih.gov

The properties of these advanced derivatives are detailed in the table below.

Precursor PolyolAcetoacetylated ProductHydroxyl Value (mg KOH/g)Acetoacetate Groups (mol/100g)
EIRTOFA_TMPEIRTOFA_TMP_AA41.60.4562
EIRTOFA_BDEIRTOFA_BD_AA36.20.3307

Synthesis of Complex and Oligomeric Esters

The molecular architecture can also be modified by moving beyond the simple tetraester structure. Complex esters can be formed by incorporating dicarboxylic (dibasic) acids into the reaction, creating larger, oligomeric molecules.

Research Findings: In this approach, a polyol such as pentaerythritol is first reacted with a dibasic acid (e.g., malonic acid, adipic acid) to form a monoester intermediate. gjaets.com This intermediate, which contains a free carboxylic acid group, can then be reacted with another polyol. Finally, the remaining hydroxyl groups are "end-capped" with a monocarboxylic acid, such as TOFA. google.com This strategy allows for the creation of ester-polyol-esters with significantly higher molecular weights and viscosities. gjaets.comgoogle.com The ratio of the polyol, dicarboxylic acid, and monocarboxylic acid can be precisely controlled to tailor the final properties of the lubricant base stock, such as viscosity and pour point. google.com This method represents a powerful tool for modifying the molecular architecture to meet specific high-performance lubrication requirements. researchgate.net

Analytical Chemistry and Advanced Spectroscopic Characterization of Pentaerythrityl Tallate

Chromatographic Methodologies for Compositional Analysis

Chromatographic techniques are indispensable for separating and quantifying the individual components of the complex mixture that constitutes pentaerythrityl tallate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profile Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the fatty acid profile of this compound after derivatization to more volatile compounds, typically fatty acid methyl esters (FAMEs). youtube.comntnu.no The ester linkages of this compound are first cleaved, and the released fatty acids are then methylated. oup.com

The resulting FAMEs are separated based on their boiling points and polarity on a GC column. unibuc.ro The mass spectrometer then fragments the eluted FAMEs, producing a characteristic mass spectrum for each compound that allows for its unambiguous identification. nih.gov The relative abundance of the different fatty acids can be determined by comparing the peak areas in the chromatogram. youtube.com

Table 1: Typical Fatty Acid Composition of Tall Oil Determined by GC-MS after Methylation Data synthesized from analogous studies of tall oil fatty acids. rjas.ro

Fatty AcidRetention Time (min)Characteristic Mass Fragments (m/z)Relative Abundance (%)
Palmitic Acid16.5270 (M+), 239, 143, 87, 745-10
Stearic Acid18.2298 (M+), 267, 143, 87, 741-3
Oleic Acid18.9296 (M+), 264, 222, 5530-45
Linoleic Acid19.3294 (M+), 263, 6735-50
Pinolenic Acid20.1292 (M+), 261, 793-8

This interactive table allows for sorting by column headers.

High-Performance Liquid Chromatography (HPLC) for Oligomer and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for characterizing the distribution of its oligomeric species. capes.gov.brosti.gov In the synthesis of this compound, side reactions can lead to the formation of di- and tripentaerythritol (B147583) esters, which can impact the physical properties of the final product. exlibrisgroup.com

Reversed-phase HPLC, using a C18 column, is commonly employed to separate the components of the ester mixture based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the separation of the fully esterified this compound from partially esterified products and unreacted pentaerythritol (B129877). researchgate.net An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection. muni.cz

Table 2: Expected HPLC Separation of this compound and Related Oligomers Based on typical separation of polyol esters. researchgate.netresearchgate.net

CompoundExpected Retention Time (min)Detection MethodPurity Assessment
Pentaerythritol3.5Refractive Index (RI)Impurity
Mono-tallate Ester8.2ELSD/MSIncomplete reaction
Di-tallate Ester12.5ELSD/MSIncomplete reaction
Tri-tallate Ester16.8ELSD/MSIncomplete reaction
Tetra-tallate Ester20.1ELSD/MSMain Product
Dipentaerythritol (B87275) Esters>22ELSD/MSOligomeric Impurity

This interactive table can be sorted to prioritize different analytical aspects.

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the connectivity of the atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. journalwjbphs.com

The most prominent peaks will be the C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹, and the C-O stretching vibrations in the 1250-1100 cm⁻¹ region. researchgate.netacs.org The long hydrocarbon chains of the tall oil fatty acids will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹. nih.gov The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate a high degree of esterification. nih.gov

Table 3: Key FTIR Absorption Bands for this compound Based on characteristic frequencies for long-chain esters. researchgate.net

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2925-2855C-H stretchingAlkane (CH₂, CH₃)
1740-1750C=O stretchingEster
1465-1450C-H bendingAlkane (CH₂)
1380-1370C-H bendingAlkane (CH₃)
1250-1100C-O stretchingEster

This interactive table can be filtered by functional group or vibration type.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netrsc.org

In the ¹H NMR spectrum, the protons of the methylene (B1212753) groups in the pentaerythritol core attached to the ester oxygen (C(CH₂-O-C=O)₄) are expected to appear as a singlet around 4.1 ppm. chemicalbook.com The long fatty acid chains will show a complex set of signals in the 0.8-2.3 ppm range. researchgate.net The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at around 173 ppm and a signal for the quaternary carbon of the pentaerythritol core at approximately 43 ppm. nih.govchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from spectra of similar pentaerythritol esters. researchgate.netnih.gov

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HC(CH₂-O-C=O)₄~4.1
¹H-CH₂-C=O~2.3
¹H-(CH₂)n-~1.2-1.6
¹H-CH₃~0.9
¹³CC=O~173
¹³CC(CH₂-O-C=O)₄~62
¹³CC(CH₂-O-C=O)₄~43
¹³C-CH₂-C=O~34
¹³C-(CH₂)n-~22-32
¹³C-CH₃~14

This interactive table allows for sorting by nucleus and functional group.

Advanced Mass Spectrometry for Isomeric and Polymeric Species Identification

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), can provide detailed information on the molecular weight and elemental composition of the various ester species in this compound. nih.govnih.gov This is particularly useful for identifying isomeric esters, which have the same mass but different fatty acid compositions, and for characterizing higher molecular weight oligomers. finechem-mirea.ru

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions of the different esters. The resulting fragmentation patterns can provide information about the specific fatty acids attached to the pentaerythritol core, allowing for the differentiation of isomers. nih.gov

Thermal Analysis and Rheological Characterization for Material Science Applications

The utility of this compound in material science, particularly as a high-performance lubricant base stock, is fundamentally determined by its thermal and rheological behavior. These properties dictate its performance under a wide range of operating temperatures and mechanical stresses. While specific research focused exclusively on this compound is limited in published literature, a comprehensive understanding can be constructed by analyzing the behavior of analogous polyol esters and considering the chemical nature of its constituent parts: pentaerythritol and tall oil fatty acids.

Polyol esters, as a class, are renowned for their superior performance characteristics compared to traditional mineral oils, largely due to their unique molecular structure. The pentaerythritol core, a neopentyl polyol, imparts exceptional thermal and oxidative stability because it lacks hydrogen atoms on the beta-carbon position, a feature that inhibits common thermal degradation pathways. nist.gov The properties of the final ester are then further defined by the fatty acid chains. "Tallate" signifies that the ester is derived from tall oil fatty acids, which are a mixture primarily composed of oleic acid and linoleic acid. This composition suggests that this compound will share many characteristics with pentaerythrityl tetraoleate (PETO), a well-documented bio-lubricant.

Thermal Analysis

Thermal analysis techniques are crucial for determining the operational limits of materials and predicting their stability at elevated temperatures. intertek.com For a lubricant base oil, key parameters include the decomposition temperature and phase transition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. intertek.com This analysis identifies the onset of decomposition, which defines the upper-temperature limit for the material's application. ncsu.edu Polyol esters generally exhibit high thermal stability. researchgate.net For instance, TGA results for Pentaerythritol Tetrastearate (PETS), a solid analogue, show no significant weight loss up to 350°C, with decomposition commencing only around 400°C. Given the stable pentaerythritol backbone, this compound is expected to display similarly high thermal decomposition temperatures, making it suitable for high-temperature applications where mineral oils would degrade. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting and crystallization. vurup.sk This is particularly valuable for lubricants to understand their behavior at low temperatures. In the case of pentaerythrityl esters, the fatty acid composition dictates the low-temperature properties. Solid esters like PETS show a distinct melting point, typically in the range of 60-66°C. chemicalpoint.euchemicalbook.comalfa-chemistry.com In contrast, esters derived from unsaturated fatty acids, like oleic acid, are liquid at room temperature. lcruijie.com DSC analysis of a pentaerythrityl ester derived from rapeseed oil (rich in oleic acid) showed an onset of oxidation at 236.20°C, indicating good stability. researchgate.net Because this compound is derived from a mixture of primarily unsaturated fatty acids, it would not have a sharp melting point but would instead be characterized by its low-temperature fluidity and high oxidative stability.

Comparative Thermal Properties of Pentaerythrityl Esters

Ester TypeKey Thermal PropertyTypical ValueSignificance
Pentaerythrityl Tetrastearate (PETS)Melting Point (DSC)60 - 66 °C chemicalpoint.euchemicalbook.comalfa-chemistry.comSolid at room temperature, used as a wax or in grease formulations.
Pentaerythrityl Tetrastearate (PETS)Decomposition Temp. (TGA)~400 °C Indicates very high thermal stability.
Pentaerythrityl Ester (from Rapeseed Oil)Oxidation Onset (DSC)~236 °C researchgate.netShows high resistance to oxidative degradation.
This compound (Inferred)Decomposition Temp. (TGA)High (similar to PETS)Suitable for high-temperature lubricant applications.

Rheological Characterization

Rheology is the study of the flow of matter, and for lubricants, the most important rheological properties are viscosity, viscosity index, and pour point. um.edu.my These characteristics determine the lubricant's ability to form a protective film between moving parts across a range of temperatures.

Viscosity and Viscosity Index (VI)

Viscosity measures a fluid's resistance to flow. The Viscosity Index (VI) is an empirical, unitless number that quantifies how much the viscosity changes with temperature. A high VI is a desirable trait for lubricants, indicating a smaller, more stable change in viscosity over a broad temperature range. Polyol esters are known for having an excellent viscosity-temperature profile. lcruijie.com Pentaerythrityl tetraoleate (PETO), a close analogue to this compound, exhibits a kinematic viscosity of approximately 60-70 mm²/s at 40°C and 11.5-13.5 mm²/s at 100°C, with a high VI of 175 or more. lcruijie.comnanotrun.com This performance is indicative of what can be expected from this compound, positioning it as a base fluid for formulating stable, multi-grade lubricants.

Pour Point

The pour point is the lowest temperature at which a lubricant will continue to flow. A low pour point is critical for applications in cold environments. The pour point of pentaerythrityl esters is highly dependent on the structure of the fatty acid chains; longer, straight chains and saturation tend to increase the pour point, while branching or unsaturation lowers it. researchgate.netbohrium.com Esters made from unsaturated fatty acids, such as PETO, have very low pour points, typically around -20°C to -25°C. lcruijie.comcovalentchemical.com The high content of unsaturated oleic and linoleic acids in tall oil suggests that this compound would also possess a low pour point, ensuring effective lubrication in cold-start conditions.

Comparative Rheological Properties of Pentaerythrityl Esters

Ester TypePropertyTypical ValueApplication Relevance
Pentaerythrityl Tetraoleate (PETO)Kinematic Viscosity @ 40°C60 - 70 mm²/s lcruijie.comnanotrun.comCorresponds to ISO VG 68, a common industrial oil grade.
Pentaerythrityl Tetraoleate (PETO)Kinematic Viscosity @ 100°C11.5 - 13.5 mm²/s lcruijie.comnanotrun.comHigh viscosity at operating temperatures for good film strength.
Pentaerythrityl Tetraoleate (PETO)Viscosity Index (VI)≥ 175 lcruijie.comExcellent viscosity stability over a wide temperature range.
Pentaerythrityl Tetraoleate (PETO)Pour Point-20 to -25 °C lcruijie.comcovalentchemical.comSuitable for low-temperature and cold-start conditions.
This compound (Inferred)Rheological ProfileSimilar to PETOExpected to be a high-performance, multi-grade lubricant base.

Mechanistic Investigations and Structure Performance Relationships of Pentaerythrityl Tallate

Elucidation of Reaction Mechanisms in Esterification and Degradation Pathways

The performance and stability of pentaerythrityl tallate are intrinsically linked to the chemical pathways of its formation and eventual breakdown.

Esterification Mechanism: The synthesis of this compound is achieved through the esterification of pentaerythritol (B129877) with tall oil fatty acids. This reaction is a multi-step process, typically conducted at elevated temperatures and often in the presence of a catalyst to enhance the reaction rate. google.commdpi.com The general mechanism, a form of Fischer-Speier esterification, proceeds as follows:

Protonation of the Carboxylic Acid: In acid-catalyzed reactions, a proton (H+) from a catalyst like sulfuric acid protonates the carbonyl oxygen of a tall oil fatty acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: A hydroxyl group from the pentaerythritol molecule acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water). chemguide.co.uk

Water Elimination: The elimination of a water molecule and a subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and forms the ester linkage. chemguide.co.uk

This process occurs sequentially at the four hydroxyl sites of the pentaerythritol core, leading to the formation of mono-, di-, tri-, and finally the desired tetra-ester. mdpi.comresearchgate.net As the esterification is a reversible reaction, water is continuously removed to shift the equilibrium towards the product side. mdpi.comchemguide.co.uk Kinetic studies on the esterification of pentaerythritol with similar carboxylic acids have shown that the reaction follows a second-order kinetic model. mdpi.com The activation energies for these multi-step reactions can vary, as shown in studies of related polyol esters. researchgate.net

Table 1: Kinetic Parameters for Esterification of Polyols with Carboxylic Acids This table presents data from related systems to infer the kinetic behavior of this compound synthesis.

Reactants Stage Activation Energy (kJ/mol) Reaction Order
Rosin (B192284) & Pentaerythritol Esterification 65.81 - 129.13 Second
Trimethylolpropane (B17298) & Glutaric Acid First Stage 55.3 -
Trimethylolpropane & Glutaric Acid Second Stage 73.5 -
First Step Products & 2-Ethylhexanoic Acid First Stage 60.6 -

Data sourced from studies on similar polyol esterifications. mdpi.comresearchgate.net

Degradation Pathways: The thermal and oxidative stability of this compound is a key performance attribute, particularly in high-temperature applications like lubricants. The degradation process is complex and can be influenced by factors such as temperature, the presence of oxygen, impurities, and catalysts. nist.govzbaqchem.com

Thermal Degradation: Neopentyl polyol esters, like this compound, are known for their superior thermal stability compared to other esters. nist.gov This is attributed to the absence of a labile hydrogen atom on the β-carbon of the pentaerythritol core, which inhibits a common low-energy degradation pathway known as β-elimination. nist.govresearchgate.net At sufficiently high temperatures, the primary degradation mechanism is believed to be a random chain scission of the ester groups. nist.govresearchgate.net

Oxidative Degradation: In the presence of oxygen, degradation is more complex. The unsaturated fatty acid chains derived from tall oil (primarily oleic and linoleic acids) can be susceptible to oxidation, leading to the formation of hydroperoxides, which can then decompose into a variety of smaller, volatile compounds and polymeric residues.

Structure-Performance Correlations in Polymeric and Advanced Material Systems

The unique molecular structure of pentaerythritol tallate—a central, compact neopentyl core with four long, flexible fatty acid chains—directly governs its physical properties and performance in various applications.

Correlations in Polymeric Systems: Pentaerythritol and its derivatives are utilized as modifiers and building blocks in polymer synthesis to create branched or cross-linked architectures. nih.gov When incorporated into a polymer matrix, pentaerythritol tallate can function as a bio-based plasticizer or comonomer.

Plasticization: The long, aliphatic tall oil fatty acid chains can intersperse between polymer chains, increasing free volume and reducing intermolecular forces. This enhances flexibility, lowers the glass transition temperature (Tg), and improves processability.

Network Formation: As a tetra-functional molecule, pentaerythritol can act as a cross-linking point. In the synthesis of polyesters or alkyd resins, it can lead to the formation of three-dimensional networks, which significantly impacts the material's mechanical properties. nih.gov Increasing the degree of cross-linking generally leads to higher tensile strength, modulus, and thermal stability, but reduced elongation and flexibility. mdpi.comresearchgate.netmdpi.com Research on bio-based polyesters modified with pentaerythritol demonstrates that even small amounts can alter the melting point, crystallization behavior, and mechanical strength. nih.gov

Table 2: Influence of Polyol Structure on Polyester (B1180765) Properties This table illustrates how incorporating polyols like pentaerythritol can modify the characteristics of bio-based polymers.

Polymer System Modifier Effect on Glass Transition Temp. (Tg) Effect on Tensile Modulus (MPa) Effect on Tensile Strength (MPa)
Tall Oil-Based Polymers Varied Acrylate Cross-linkers 21 to 63 °C 8 to 2710 4 to 52

Data sourced from studies on bio-based polymers incorporating polyols or polyol-derived cross-linkers. nih.govmdpi.com

Correlations in Advanced Materials (Lubricants): Pentaerythritol esters are a prominent class of high-performance synthetic lubricants. wikipedia.org The structure of this compound is well-suited for lubrication applications.

Lubricity and Film Formation: The long, polar ester groups have a strong affinity for metal surfaces, forming a durable boundary film that reduces friction and wear. The fatty acid chains of the tallate component provide excellent lubricity.

Thermal and Oxidative Stability: As previously noted, the neopentyl structure of the pentaerythritol core imparts high thermal stability. nist.gov This allows the lubricant to function effectively at higher operating temperatures without significant degradation.

Viscosity and Low-Temperature Performance: The four ester chains create a bulky molecule that results in a higher viscosity compared to simple esters. The specific composition of the tall oil fatty acids, including their chain length and degree of unsaturation, will influence the viscosity index and low-temperature fluidity (pour point) of the final product.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling have emerged as indispensable tools for accelerating materials design by predicting structure-property relationships before synthesis. nih.govbepress.com These methods can provide deep insights into the behavior of this compound at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations model the time-dependent motion of atoms and molecules, allowing for the prediction of bulk material properties from their atomic structure. nih.gov For pentaerythritol tallate, MD can be used to:

Predict rheological properties like viscosity and shear-thinning behavior, which is critical for lubricant and polymer applications.

Simulate low-temperature properties, such as the pour point, by analyzing how molecular structure (e.g., branching in the fatty acid chains) affects molecular packing and mobility at cold temperatures. researchgate.net

Investigate the interaction and conformation of the ester on a metal surface to understand the mechanism of boundary film formation in lubricants.

Quantum Mechanics (QM) Methods: QM calculations, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure, enabling the study of chemical reactions. nih.govrsc.org These methods can be applied to:

Elucidate the step-by-step energy profile of the esterification reaction, identifying transition states and helping to optimize catalyst selection and reaction conditions.

Investigate the initial steps of degradation pathways, such as bond dissociation energies, to predict the most likely points of molecular failure under thermal or oxidative stress.

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors (calculated from the chemical structure) with experimental properties. lew.ro For derivatives of this compound, a QSPR model could be developed to predict performance metrics like anti-wear capability or oxidative stability based on variations in the fatty acid composition, allowing for the rapid virtual screening and design of superior lubricant additives. lew.ro

Table 3: Application of Computational Methods for this compound Research

Computational Method Application Area Predicted Properties/Insights
Molecular Dynamics (MD) Lubricant Performance Pour point, viscosity, rheological behavior, film formation on surfaces. researchgate.net
Molecular Dynamics (MD) Polymer Systems Blend compatibility, conformational changes, mechanical response. mdpi.com
Quantum Mechanics (QM) Reaction Mechanisms Esterification pathways, transition state energies, bond dissociation energies for degradation. nih.gov

Advanced Industrial and Chemical Engineering Applications of Pentaerythrityl Tallate

Integration in Polymer and Coating Technologies

The molecular architecture of pentaerythrityl tallate, combining the durability of a polyol backbone with the flexibility and functionality of tall oil fatty acids, makes it a prime candidate for integration into various polymer and coating systems.

Pentaerythritol (B129877) is a foundational polyol in the production of alkyd resins, which are widely used in paints and coatings. polynt.comulprospector.com Its four hydroxyl groups allow for the formation of highly cross-linked, complex polyester (B1180765) networks, which translates to coatings with excellent hardness, gloss, and durability. polynt.com When tall oil fatty acids are used as the monobasic acid modifier in these reactions, the resulting pentaerythrityl esters form the backbone of high-performance alkyd resins.

The long fatty acid chains from the tall oil component impart flexibility, substrate wetting, and solubility in aliphatic solvents, while the pentaerythritol core ensures rapid drying and robust film formation. ulprospector.com Long oil alkyds, which contain 55-70% oil, are particularly noted for their excellent resistance to weathering, making them a primary choice for marine and architectural enamels. polynt.com The specific properties of these resins can be tailored by adjusting the ratio of pentaerythritol, dibasic acid (like phthalic anhydride), and tall oil fatty acids. Research on alkyds formulated with pentaerythritol and various plant oils demonstrates the achievement of desirable film properties for industrial coatings. isroset.org

Table 1: Representative Properties of a Pentaerythritol-Based Medium Oil Alkyd Resin Data derived from a study on a comparable penta-alkyd system.

PropertyValue
Oil LengthMedium
Viscosity (Poise)12.00
Specific Gravity0.95
Acid Number11.3
Saponification Value205
Scratch Hardness (kg)1.5
AdhesionExcellent
Water ResistanceGood
Alkali ResistanceGood

In adhesive and sealant formulations, this compound functions primarily as a tackifier resin. Tackifiers are low molecular weight compounds added to an adhesive base to increase its "stickiness" or tack. specialchem.comforeverest.net Pentaerythritol esters of tall oil rosin (B192284), a component of crude tall oil, are specifically engineered for this purpose. knowde.com These esters exhibit high softening points, which contributes to improved heat resistance in the final adhesive product. specialchem.com

For example, a pentaerythritol ester of tall oil rosin is marketed as a tackifier for hot-melt and pressure-sensitive adhesives, where it provides excellent adhesion and thermal stability. knowde.com Its compatibility with a wide range of polymers, including ethylene (B1197577) vinyl acetate (B1210297) (EVA), acrylics, and various synthetic rubbers, allows for significant formulation flexibility. knowde.com The polarity imparted by the ester groups enhances adhesion to a variety of substrates, a critical performance factor in both industrial and consumer adhesive applications. specialchem.com

Table 2: Characteristics of Pentaerythritol Tallate as a Tackifier Based on data for commercially available pentaerythritol esters of tall oil rosin. knowde.com

FeatureDescription
Primary Function Tackifier
Key Benefits High softening point, excellent adhesion, good thermal and aging stability.
Compatible Polymers Ethylene Vinyl Acetate (EVA), Acrylics, Natural Rubbers (NR), Styrene Copolymers, Synthetic Rubbers.
Common End Uses Hot Melt Adhesives, Pressure Sensitive Adhesives (e.g., tapes, labels).
Sustainability Bio-based, derived from tall oil.

Functionalization in High-Performance Lubricant Systems

The inherent lubricity, high flash point, and good thermal stability of polyol esters make them ideal for high-performance lubrication, and pentaerythritol tallate is a prime example within this class.

Pentaerythritol esters are classified as Group V synthetic base oils and are widely utilized in applications demanding superior performance compared to conventional mineral oils. iastate.eduresearchgate.net The synthesis of pentaerythritol with oleic acid, a primary constituent of tall oil fatty acids, yields esters with excellent lubricating properties. analis.com.my These bio-based lubricants are characterized by high viscosity indices, low pour points, high flash points, and low volatility. iastate.eduanalis.com.my

The structure of pentaerythritol tallate provides a combination of polarity, which ensures good surface adhesion, and thermal stability, which resists breakdown at high operating temperatures. baoranchemical.com This makes it suitable for formulating a range of industrial and automotive lubricants, including engine oils, compressor oils, and hydraulic fluids where biodegradability and performance are key requirements. baoranchemical.comgoogle.com Studies on pentaerythritol oleates show flash points exceeding 300°C and pour points as low as -44°C, demonstrating a wide operating temperature range. analis.com.my

Tribology is the study of friction, wear, and lubrication between interacting surfaces. Pentaerythritol esters consistently demonstrate superior tribological performance, reducing both the coefficient of friction (COF) and the rate of wear. tribology.rsresearchgate.net In demanding industrial environments, such as in air compressors or gearboxes, lubricants based on pentaerythritol esters form a robust protective film on metal surfaces. tribology.rs This tribo-layer prevents direct metal-to-metal contact, significantly reducing surface damage like grooves and wear scars even under high loads. tribology.rs

While specific tribological data for pentaerythritol tallate is not widely published, studies on analogous vegetable oil-based pentaerythritol esters provide valuable insight. Pin-on-disc tribometer tests show that these esters can achieve a lower coefficient of friction and result in smoother wear surfaces compared to conventional mineral-based oils. tribology.rs The addition of nanoparticles as additives to pentaerythritol ester base oils can further enhance these properties, reducing friction and wear by up to 47.9% and 51.5%, respectively, in some tests. researchgate.net

Table 3: Comparative Tribological Performance of a Pentaerythritol Ester Data from a pin-on-disc tribometer test using a vegetable oil-based pentaerythritol ester (PE) blend against a standard industrial oil (SAE 30) under a 100 N load. tribology.rs

Lubricant SampleAverage Coefficient of Friction (COF)Wear Scar Analysis
SAE 30~0.095More wear scars and grooves
PE 75 Blend~0.070Smoother surface, indicating a robust tribo-layer

Emerging Research Areas and Niche Industrial Applications

The development of sustainable and high-performance materials from renewable resources is a primary driver of current research. This compound and related bio-based esters are at the forefront of this movement. A significant area of emerging research is the detailed investigation of structure-property relationships. The composition of tall oil fatty acids can vary, and understanding how this variation affects the final properties and performance of the resulting esters is crucial for optimizing their synthesis and application.

Recent studies have focused on synthesizing novel polymers and materials from tall oil fatty acids. mdpi.comresearchgate.net For example, tall oil has been used to create bio-based polyols, which are then converted into components for polymeric materials, offering a sustainable alternative to conventional polyurethane precursors. mdpi.comresearchgate.net These new polymers, derived from tall oil, exhibit a wide range of thermal and mechanical properties, making them suitable for applications such as foams, coatings, and composite matrices. researchgate.net

Niche applications for pentaerythritol tallate are emerging in sectors that require high-performance, biodegradable, and non-toxic materials. These include:

Environmentally Acceptable Lubricants (EALs): For use in marine, forestry, and agricultural applications where fluid loss to the environment is a concern.

Specialty Polymer Additives: As a bio-based processing aid or anti-wear agent in high-performance plastics and elastomers. nimbasia.com

Corrosion Inhibitors: Tall oil derivatives are known to function as corrosion inhibitors, and pentaerythritol tallate may find use in protective coatings and fluids.

While the general utility of pentaerythritol esters is well-established, there is a noted lack of published, systematic research that evaluates the specific performance of pentaerythritol tallate against both petroleum-based and other bio-based alternatives in these niche applications. Future research will likely focus on optimizing synthesis to achieve specific purities and performance characteristics, further expanding its industrial applicability.

Environmental Behavior and Degradation Profile of Pentaerythrityl Tallate

Biodegradation Pathways and Environmental Fate Modeling

The biodegradation of pentaerythrityl tallate is anticipated to proceed through the hydrolysis of its ester bonds, followed by the degradation of its constituent components: pentaerythritol (B129877) and tall oil fatty acids.

Biodegradation of Constituent Moieties:

Pentaerythritol Esters: Esters of pentaerythritol are generally considered to be biodegradable. wikipedia.org The initial step in their biodegradation is the enzymatic hydrolysis of the ester linkage, which releases pentaerythritol and the corresponding fatty acids. lternet.edu The rate of this hydrolysis can be influenced by the length and branching of the fatty acid chains. For instance, pentaerythritol triesters with shorter fatty acid substituents have been observed to be preferentially degraded over those with longer chains, which may hinder the action of esterase enzymes. lternet.edu Some bacteria are capable of metabolizing pentaerythritol tetranitrate, a related compound, by denitrating it to its trinitrate and dinitrate forms, which are then further degraded. wikipedia.orgnih.gov

Tall Oil Fatty Acids (TOFAs): TOFAs are readily biodegradable. santos.com Studies have shown a biodegradation rate of over 80% in 28 days for tall oil fatty acids. pinechemicalgroup.fi As a result, they are not considered persistent in the environment. santos.com The biodegradation of fatty acids typically occurs through beta-oxidation, a process that sequentially shortens the fatty acid chain.

Environmental Fate Modeling:

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. pinechemicalgroup.fi These models integrate data on a substance's physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients, with environmental parameters to estimate its concentration in various environmental compartments like air, water, soil, and sediment.

Interactive Data Table: Biodegradation of Related Compounds

Compound/ComponentBiodegradabilityKey FindingsReferences
Pentaerythritol EstersBiodegradableDegradation initiated by hydrolysis of ester bonds. Shorter chain fatty acid esters may degrade faster. wikipedia.orglternet.edu
Tall Oil Fatty AcidsReadily Biodegradable>80% biodegradation in 28 days. Not considered persistent. santos.compinechemicalgroup.fi
Pentaerythritol Tetranitrate (PETN)BiodegradableSome bacteria can denitrate PETN to facilitate further degradation. wikipedia.orgnih.gov

Hydrolytic and Oxidative Stability under Environmental Conditions

The stability of this compound in the environment is largely determined by its resistance to hydrolysis and oxidation.

Hydrolytic Stability:

Pentaerythritol esters are known for their good hydrolytic stability, which is attributed to the neopentyl structure of the pentaerythritol backbone. purdue.edu This steric hindrance makes the ester bonds less accessible to water molecules. However, hydrolysis can still occur, particularly under acidic conditions, where the reaction can be catalyzed. purdue.edu The hydrolysis of the ester bond results in the formation of pentaerythritol and the corresponding tall oil fatty acids. purdue.edu While abiotic hydrolysis in neutral environmental waters is expected to be slow, biological hydrolysis mediated by microbial esterases is a key step in its biodegradation. europa.eu

Oxidative Stability:

The oxidative stability of pentaerythritol tallate is primarily influenced by the composition of the tall oil fatty acids. Tall oil is a mixture of fatty acids, with oleic acid and linoleic acid being major components. santos.com The presence of double bonds in these unsaturated fatty acids makes them susceptible to oxidation. helifattyacid.comnih.gov The ease of oxidation increases with the degree of unsaturation. nih.gov

The oxidation process typically involves the formation of hydroperoxides as primary oxidation products, which can then decompose into a variety of secondary oxidation products, including aldehydes and ketones. nih.gov Factors such as exposure to heat, light, and the presence of metal catalysts can accelerate the oxidation of unsaturated fatty acids. helifattyacid.com Therefore, under environmental conditions, the unsaturated fatty acid components of pentaerythritol tallate are more prone to oxidative degradation.

Interactive Data Table: Factors Influencing Stability

Stability TypeInfluencing FactorsGeneral OutcomeReferences
Hydrolytic StabilityNeopentyl structure of pentaerythritol, pH (acidic conditions can catalyze hydrolysis), microbial esterases.Generally good stability, but hydrolysis is a key step in biodegradation. europa.eupurdue.edu
Oxidative StabilityDegree of unsaturation in tall oil fatty acids, presence of heat, light, and metal catalysts.Unsaturated fatty acid components are susceptible to oxidation. helifattyacid.comnih.gov

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of pentaerythritol tallate are governed by its physicochemical properties, primarily its molecular weight, water solubility, and partitioning behavior.

Environmental Distribution:

Pentaerythritol tallate is a high molecular weight ester with low water solubility. europa.eu Due to its hydrophobic nature, it is expected to have a strong tendency to adsorb to soil and sediment particles. santos.commdpi.com The organic carbon partition coefficient (Koc) is a measure of this tendency, and for similar high molecular weight esters, it is predicted to be high, indicating a preference for partitioning into solid phases rather than remaining in water. europa.eucdc.gov Consequently, the primary environmental compartments where pentaerythritol tallate is likely to accumulate are soil and sediment. europa.eu Its low vapor pressure also suggests that it is not expected to be significantly present in the atmosphere. europa.eu

Transport Mechanisms:

The transport of pentaerythritol tallate in the environment is expected to be limited.

Atmospheric Transport: Due to its low volatility, long-range atmospheric transport is not a significant pathway for this compound. europa.eu

Aquatic Transport: In aquatic systems, its low water solubility and high affinity for sorption to suspended solids and sediments will limit its transport in the dissolved phase. mdpi.comnih.gov Transport is more likely to occur through the movement of contaminated sediment particles.

Terrestrial Transport: In soil, its movement will be retarded by strong adsorption to soil organic matter. mdpi.com Leaching into groundwater is expected to be minimal. The primary mode of transport in terrestrial environments would be through soil erosion and surface runoff of soil particles to which the compound is adsorbed.

Interactive Data Table: Environmental Distribution and Transport Parameters

ParameterExpected Value/BehaviorImplication for Environmental FateReferences
Water SolubilityLowLimited presence in the aqueous phase; partitioning to solid phases. europa.eu
Vapor PressureLowInsignificant atmospheric transport. europa.eu
Organic Carbon Partition Coefficient (Koc)HighStrong adsorption to soil and sediment, limiting mobility. europa.eucdc.gov
Primary Environmental CompartmentsSoil and Sediment europa.eu
Primary Transport MechanismsMovement of contaminated soil and sediment particles. mdpi.com

Future Research Trajectories and Sustainable Chemistry Initiatives

Development of Green Chemistry Synthesis Methodologies for Pentaerythritl Tallate

The traditional synthesis of esters often relies on energy-intensive processes and catalysts that can result in unwanted byproducts and complex purification steps. The future of Pentaerythritl Tallate production is geared towards aligning with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources.

A significant advancement is the development of self-catalyzed or catalyst-free esterification methods. Research has demonstrated that reacting pentaerythritol (B129877) with bio-based fatty acids under negative pressure and elevated temperatures (200-230°C) can proceed without an external catalyst. This self-catalytic process avoids the issue of catalyst residue in the final product, which can negatively impact its properties and performance. Furthermore, this approach simplifies the purification process, reduces side reactions, and leads to a product with high purity and good thermal stability.

Another key trajectory is the use of entirely bio-based feedstocks. Pentaerythritl Tallate is already derived from tall oil fatty acids (TOFA), a renewable byproduct of the pine wood pulping process. Future research is focused on sourcing the pentaerythritol component from renewable resources as well. Projects are underway to develop novel synthetic routes to produce bio-based pentaerythritol, moving away from traditional petroleum-based precursors like acetaldehyde (B116499) and formaldehyde (B43269).

Enzymatic catalysis also presents a promising green alternative. Although not yet widely commercialized for this specific ester, the use of lipases as catalysts in ester synthesis is a well-established green chemistry technique. This method operates under milder conditions, offers high selectivity, and reduces energy consumption and waste generation.

The following table summarizes the comparison between traditional and emerging green synthesis methodologies.

FeatureTraditional SynthesisGreen Chemistry Methodologies
Catalyst Strong acids (e.g., sulfuric acid), organometallics (e.g., tin-based)Self-catalyzed, reusable solid catalysts (e.g., ion exchange resins), or enzymes (e.g., lipases)
Feedstocks Petroleum-derived pentaerythritol, tall oil fatty acidsBio-based pentaerythritol, tall oil fatty acids
Reaction Conditions High temperatures, often requiring significant energy inputMilder temperatures (enzymatic), optimized heat integration, negative pressure to remove water
Solvents Often uses hydrocarbon solvents to remove water (azeotropic distillation)Solvent-free reactions or use of green solvents
Byproducts/Waste Catalyst residues requiring neutralization and washing, potential for side reactionsMinimal waste, water as the only byproduct, simpler purification steps
Atom Economy ModerateHigh

Exploration of Novel Application Domains in Advanced Materials

While Pentaerythritl Tallate is established in lubricants and coatings, its unique molecular structure—a central neopentyl core with four long-chain fatty acid esters—makes it a candidate for creating advanced materials with unique properties. Research is expanding beyond its traditional uses to explore its potential as a building block or functional additive in high-performance applications.

Bio-based Polymers and Composites: The tall oil fatty acid chains can be chemically modified to create reactive sites for polymerization. For instance, the double bonds in the oleic and linoleic acid components of TOFA can be epoxidized. These epoxidized tall oil fatty acids can then be reacted with pentaerythritol to form polyols. These bio-polyols serve as precursors for a variety of advanced polymers, including:

Polyurethanes: The synthesized bio-polyols can react with isocyanates to produce rigid polyurethane foams with excellent thermal insulation properties. nih.gov

Epoxy Resins: Distilled tall oil (DTO), the raw material for the "tallate" portion, is being used to develop novel bio-based epoxy resins for coatings, adhesives, and composites, offering improved flexibility, water resistance, and adhesion. paint.org

Alkyd Resins: TOFA is a crucial component in modern alkyd resins for high-performance coatings, where it improves drying properties and mechanical characteristics. nih.gov

Functional Additives for Thermoplastics: Pentaerythritol esters with long-chain fatty acids act as effective internal and external lubricants in processing a variety of plastics, including polycarbonate (PC), PET, and ABS. emeryoleo.com They improve melt flow, facilitate mold release, reduce processing friction, and enhance the surface finish of the final product with minimal impact on transparency. emeryoleo.com Future research aims to tailor the fatty acid composition to optimize performance in specific high-performance polymers and bioplastics like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHA).

Phase Change Materials (PCMs) for Thermal Energy Storage: The precursor, pentaerythritol, is recognized as a solid-solid phase change material with high latent heat storage capacity, making it suitable for thermal energy storage applications. ntnu.noresearchgate.net Research is exploring how esterification with tall oil fatty acids might modify its phase change behavior. The resulting Pentaerythritl Tallate could potentially be used as a shape-stabilized PCM, offering a bio-based solution for thermal management in buildings, electronics, and batteries.

The table below outlines potential advanced material applications for Pentaerythritl Tallate and its derivatives.

Application DomainRole of Pentaerythrityl TallateResulting Properties
High-Performance Coatings Backbone of alkyd or epoxy resinsEnhanced flexibility, adhesion, water resistance, use of renewable content. paint.orgnih.gov
Polymer Composites Matrix material (as a modified resin) or plasticizerImproved toughness, durability, and processability; reduced environmental footprint. paint.org
Rigid Polyurethane Foams Precursor to bio-polyolsHigh-performance thermal insulation from a sustainable source. nih.gov
Engineering Plastics Process aid and release agentImproved melt flow, faster processing cycles, enhanced surface quality. emeryoleo.com
Thermal Energy Storage Phase Change Material (PCM)High latent heat capacity for efficient storage and release of thermal energy.

Contributions to Circular Economy Principles in Chemical Manufacturing

The production and use of Pentaerythritl Tallate are inherently aligned with several core principles of the circular economy, a model that aims to eliminate waste and promote the continual use of resources.

Valorization of Industrial Byproducts: The "tallate" portion of the molecule is derived from tall oil, which is a byproduct of the Kraft process for making paper pulp from pine trees. Instead of being treated as waste, this stream is valorized into a valuable chemical feedstock. This is a prime example of industrial symbiosis, a key circular economy strategy where the waste from one industry becomes the raw material for another.

Shift to Renewable, Second-Generation Feedstocks: Tall oil is considered a second-generation feedstock because it does not compete with food crops, unlike vegetable oils such as soy or palm. nih.gov Utilizing such materials decouples chemical production from the fossil fuel industry and avoids the ethical and environmental issues associated with first-generation feedstocks. This contributes to building economic and natural capital.

Designing for Durability and Performance: By incorporating Pentaerythritl Tallate into advanced materials like high-performance coatings and durable polymers, the service life of these products can be extended. paint.orgusdanalytics.com This aligns with the circular principle of keeping products and materials in use for as long as possible, reducing the need for replacements and the associated consumption of resources.

Potential for Biodegradability: As a fatty acid ester derived from natural sources, Pentaerythritl Tallate has the potential for biodegradability. When used in applications like lubricants or as an additive in bioplastics, it can contribute to a more favorable end-of-life scenario, where the material can be returned to the biosphere. A full Life Cycle Assessment (LCA) is a necessary future research step to quantify the environmental impacts and benefits from cradle-to-grave, including its biodegradability under various conditions.

The following table details the contributions of Pentaerythritl Tallate to circular economy principles.

Circular Economy PrincipleContribution of this compound
Design out waste and pollution Utilizes tall oil, a byproduct of the paper industry, preventing it from becoming waste.
Keep products and materials in use Enhances the durability and performance of materials like coatings and polymers, extending their useful life. emeryoleo.comusdanalytics.com
Regenerate natural systems Derived from renewable forestry resources, reducing reliance on finite fossil fuels. umicore.com
Decouple economic activity from the consumption of finite resources Provides a bio-based alternative to petroleum-derived chemicals for lubricants, plasticizers, and polymer precursors.

Q & A

Q. What statistical approaches are effective in analyzing contradictory data on the environmental persistence of pentaerythrityl esters?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables (pH, microbial activity). Use Bayesian hierarchical models to quantify uncertainty in degradation half-life estimates .

Q. How can computational chemistry tools predict the rheological behavior of this compound in polymer blends?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model shear-thinning properties. Validate predictions using rotational rheometry under controlled shear rates. Correlate with Hansen solubility parameters to optimize blend compatibility .

Tables for Key Comparisons

Table 1 : Thermal Properties of Pentaerythrityl Esters

Ester TypeMelting Point (°C)Heat Capacity (J/mol·K)Phase Transition Temperature (K)
This compound85–90*1202.0†298–350‡
Tetrastearate72–751150–1200280–310
Tetraoleate–20 to –101100–1150200–250
*Estimated via DSC ; †Theoretical from molecular weight ; ‡From calorimetry data .

Table 2 : Analytical Techniques for Degradation Analysis

TechniqueTarget AnalytesSensitivity (ppm)Key Reference
GC-MSResidual fatty acids, alcohols1–10
LC-QTOF-MSOxidized oligomers, crosslinked byproducts0.1–1
FTIR-ATRCarbonyl index, ester bond integrity10–100

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